molecular formula C23H17Cl2N3 B15355400 3,6-dichloro-N-tritylpyridazin-4-amine

3,6-dichloro-N-tritylpyridazin-4-amine

Cat. No.: B15355400
M. Wt: 406.3 g/mol
InChI Key: OMTCFNOYEPUBIR-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-tritylpyridazin-4-amine is a pyridazine derivative featuring two chlorine substituents at the 3- and 6-positions and a bulky trityl (triphenylmethyl) group attached to the amine at position 4. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C23H17Cl2N3

Molecular Weight

406.3 g/mol

IUPAC Name

3,6-dichloro-N-tritylpyridazin-4-amine

InChI

InChI=1S/C23H17Cl2N3/c24-21-16-20(22(25)28-27-21)26-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,26,27)

InChI Key

OMTCFNOYEPUBIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC(=NN=C4Cl)Cl

Origin of Product

United States

Scientific Research Applications

3,6-Dichloro-N-tritylpyridazin-4-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3,6-Dichloro-N-tritylpyridazin-4-amine can be compared with other pyridazine derivatives, such as 3,6-dichloropyridazine and N-tritylpyridazine. The presence of the trityl group in this compound provides unique chemical properties and reactivity compared to its counterparts. This uniqueness can be leveraged in various applications, including the synthesis of novel compounds and the development of new drugs.

Comparison with Similar Compounds

Key Insights

Core Heterocycle Influence: Pyridazine vs. Pyrimidine: Pyridazines (two adjacent nitrogens) exhibit greater polarity and reactivity compared to pyrimidines (nitrogens at 1,3-positions). This difference influences solubility and electronic properties, with pyridazines being more prone to electrophilic substitution .

Substituent Effects: Chlorine Atoms: The 3,6-dichloro configuration in the target compound likely increases electrophilicity, akin to 6-chloro-pyrimidin-4-amines (). Chlorine also stabilizes intermediates in cross-coupling reactions .

Synthetic Methodologies :

  • Dehydrosulfurization with I₂/Et₃N () offers moderate yields for oxadiazines, while triazolo-pyridazines () achieve high yields via base-mediated cyclization. The target compound’s synthesis may require specialized conditions due to steric hindrance from the trityl group.

Yield and Practicality :

  • Copper-catalyzed reactions () yield <20%, highlighting challenges in sterically hindered systems. By contrast, triazolo-pyridazines () demonstrate efficient synthesis, suggesting that fused-ring systems may be more tractable .

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